tert-Butyl 2-phenyl-1H-indole-5-carboxylate
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Overview
Description
tert-Butyl 2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, substituted with a tert-butyl ester group at the 5-position and a phenyl group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-phenyl-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
tert-Butyl 2-phenyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 2-phenyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-phenyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 2-phenyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)14-9-10-16-15(11-14)12-17(20-16)13-7-5-4-6-8-13/h4-12,20H,1-3H3 |
InChI Key |
VDGHDDFDFIGINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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